molecular formula C12H40N4Si5 B14534996 N,N',N'',N'''-Tetrakis(trimethylsilyl)silanetetramine CAS No. 62277-66-1

N,N',N'',N'''-Tetrakis(trimethylsilyl)silanetetramine

Cat. No.: B14534996
CAS No.: 62277-66-1
M. Wt: 380.90 g/mol
InChI Key: RGEVYSANRBQVKO-UHFFFAOYSA-N
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Description

N,N’,N’‘,N’‘’-Tetrakis(trimethylsilyl)silanetetramine is an organosilicon compound with the molecular formula C12H36N4Si4 It is characterized by the presence of four trimethylsilyl groups attached to a central silanetetramine core

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’,N’‘,N’‘’-Tetrakis(trimethylsilyl)silanetetramine can be synthesized through the reaction of silanetetramine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

Si(NH2)4+4(CH3)3SiClSi[N(Si(CH3)3)]4+4HCl\text{Si(NH2)4} + 4 \text{(CH3)3SiCl} \rightarrow \text{Si[N(Si(CH3)3)]4} + 4 \text{HCl} Si(NH2)4+4(CH3)3SiCl→Si[N(Si(CH3)3)]4+4HCl

Industrial Production Methods

Industrial production of N,N’,N’‘,N’‘’-Tetrakis(trimethylsilyl)silanetetramine involves scaling up the laboratory synthesis methods. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’,N’‘,N’‘’-Tetrakis(trimethylsilyl)silanetetramine undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form silanetetramine derivatives with different oxidation states.

    Hydrolysis: In the presence of water, the trimethylsilyl groups can be hydrolyzed to form silanetetramine and trimethylsilanol.

Common Reagents and Conditions

    Nucleophiles: Such as alkoxides, amines, and halides, are commonly used in substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or ozone, are used in oxidation reactions.

    Acidic or Basic Conditions: Hydrolysis reactions are typically carried out under acidic or basic conditions to facilitate the cleavage of trimethylsilyl groups.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted silanetetramine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of silanetetramine oxides or other higher oxidation state derivatives.

    Hydrolysis Products: Hydrolysis results in the formation of silanetetramine and trimethylsilanol.

Scientific Research Applications

N,N’,N’‘,N’‘’-Tetrakis(trimethylsilyl)silanetetramine has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Materials Science: The compound is used in the preparation of silicon-based materials, including thin films and coatings, through processes such as plasma-enhanced chemical vapor deposition (PECVD).

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which N,N’,N’‘,N’‘’-Tetrakis(trimethylsilyl)silanetetramine exerts its effects depends on the specific application. In chemical reactions, the trimethylsilyl groups can act as protecting groups, stabilizing reactive intermediates and facilitating selective transformations. The compound’s ability to form stable complexes with various substrates makes it useful in catalysis and material synthesis.

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(trimethylsilyloxy)silane: An organosilicon compound with similar structural features but different functional groups.

    Tetrakis(trimethylsilyl)methane: Another organosilicon compound with a central carbon atom instead of silicon.

Uniqueness

N,N’,N’‘,N’‘’-Tetrakis(trimethylsilyl)silanetetramine is unique due to its central silanetetramine core, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds. Its ability to undergo a wide range of chemical reactions and form stable complexes makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

62277-66-1

Molecular Formula

C12H40N4Si5

Molecular Weight

380.90 g/mol

IUPAC Name

[dimethyl-[tris(trimethylsilylamino)silylamino]silyl]methane

InChI

InChI=1S/C12H40N4Si5/c1-17(2,3)13-21(14-18(4,5)6,15-19(7,8)9)16-20(10,11)12/h13-16H,1-12H3

InChI Key

RGEVYSANRBQVKO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N[Si](N[Si](C)(C)C)(N[Si](C)(C)C)N[Si](C)(C)C

Origin of Product

United States

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